
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
“N-(2-Methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C10H11F3N2O31. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”. The synthesis of similar compounds often involves reactions of anilines2, but the exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but I couldn’t find specific data for “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”. Anilines can undergo a variety of reactions, including acylation and nitration2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, I couldn’t find specific data for “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”.Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Materials Science
Nonlinear Optics
Bagheri and Entezami (2002) synthesized polymers containing donor–acceptor Schiff base in the side chain, useful for nonlinear optics. These compounds, including derivatives of anilines like N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline, were characterized by spectroscopic methods, and their nonlinear optical properties were studied (Bagheri & Entezami, 2002).
Liquid Crystals
Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(benzylidene)aniline, including trifluoromethyl derivatives. They investigated liquid crystalline properties like phase transitions, textures, and molecular dipole moments, revealing the influence of the moderately polar nature of these mesogens (Miyajima et al., 1995).
Electron Transport Materials
Matsui et al. (1993) studied N-(Nitrofluorenylidene)anilines, synthesized for use as electron transport materials in electrophotography. The 2-trifluoromethyl derivatives from 2,4,7-trinitrofluorenone showed high compatibility and stability (Matsui et al., 1993).
Synthesis Methods and Chemical Analysis
Spectroscopic Studies
Finazzi et al. (2003) conducted infrared spectroscopic studies, complemented by theoretical calculations, on N-(2-phenoxyethyl)aniline and its derivatives. This research offers insights into the vibrational, geometrical, and electronic properties of similar compounds (Finazzi et al., 2003).
Chemical Reactivity and Antimicrobial Activity
Subi et al. (2022) explored the structural, vibrational, chemical, and antimicrobial activity of synthesized compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline. This study included spectroscopic analysis and molecular dynamic simulations (Subi et al., 2022).
Synthesis of Quinolin-4-ones
Gong and Kato (2004) described a method for synthesizing 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, starting from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines. This process shows the versatility of anilines in synthetic chemistry (Gong & Kato, 2004).
Safety And Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. I couldn’t find an SDS for “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”, but SDS for similar compounds like aniline3 and bis(2-methoxyethyl) ether4 are available.
Zukünftige Richtungen
The future directions for research on a specific compound would depend on its potential applications in fields like medicine, materials science, etc. Without more information on “N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline”, it’s difficult to speculate on future directions.
Please note that this information is quite general and may not fully address your request. For a comprehensive analysis, consultation with a chemist or access to specialized databases and scientific literature may be necessary.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-18-5-4-14-9-3-2-7(15(16)17)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNUVSVNLAVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethane)sulfonyl-1-[4-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B1455665.png)
![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)


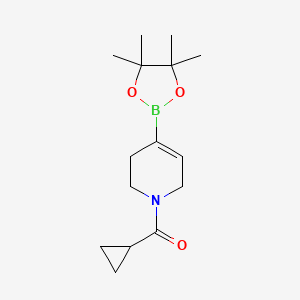
![2-({4-(2,4-dichlorophenyl)-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1455673.png)

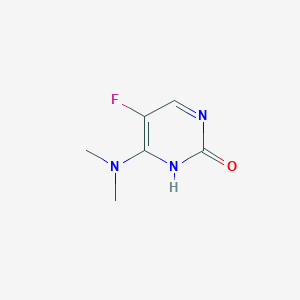
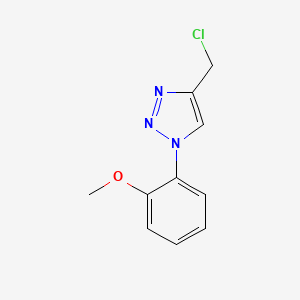
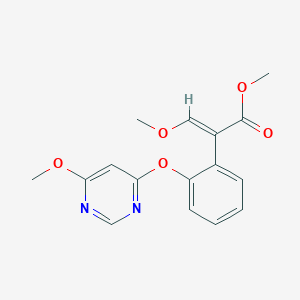
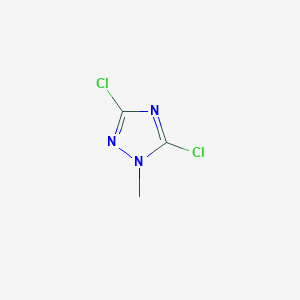
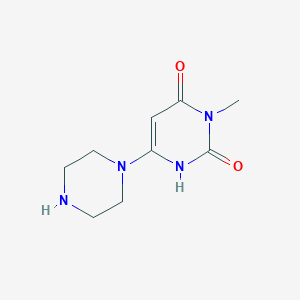
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)
